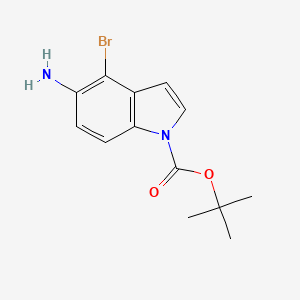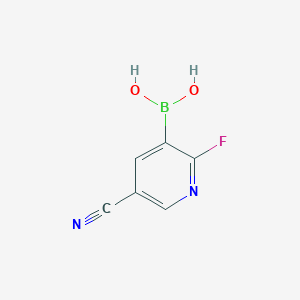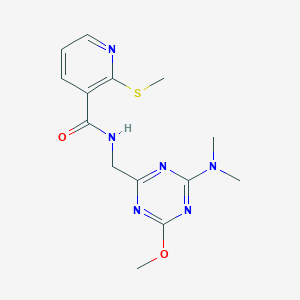
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-(propan-2-yl)pyrrolidine hydrochloride is a chemical compound that is commonly used in scientific research for its unique properties. It is a chiral compound that has a pyrrolidine ring and a tertiary amine group. This compound is also known as IPPH and is often used as a precursor in the synthesis of other compounds. In
Applications De Recherche Scientifique
Spectroscopic Identification and Derivatization
- The study by Nycz et al. (2016) focused on the identification of novel hydrochloride salts of cathinones using spectroscopic methods. Although this study doesn't directly discuss (3S)-3-(propan-2-yl)pyrrolidine hydrochloride, it highlights the importance of spectroscopic techniques in identifying and characterizing pyrrolidine derivatives, which are structurally related.
Chemistry of Pyrrolidines and Synthesis Methods
- Research by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines, including (3S)-3-(propan-2-yl)pyrrolidine, through cycloaddition reactions. This study provides insight into the synthesis methods of such compounds and their potential applications in various industries like medicine and agrochemicals.
- Similarly, Smaliy et al. (2011) developed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which is closely related to this compound. This method offers an efficient way to produce these compounds, crucial for medicinal chemistry.
Biological and Medicinal Applications
- The research by Zhao and Seidel (2015) discusses the asymmetric A(3) reactions of pyrrolidine and related amines, showcasing the potential of these compounds in medicinal applications. This highlights the relevance of pyrrolidine derivatives, like this compound, in the synthesis of biologically active molecules.
Catalysis and Coordination Chemistry
- The study by Halcrow (2005) examined the coordination chemistry of pyridine derivatives, which can include pyrrolidine structures. This research suggests potential applications of this compound in catalysis and as ligands in coordination complexes.
Analytical Chemistry and Material Science
- In the field of analytical chemistry, Sotzing et al. (1996) explored the electroanalytic properties of poly(bis-pyrrole) films, indicating the potential of pyrrolidine derivatives in developing conducting polymers and materials with specific electrochemical properties.
Propriétés
IUPAC Name |
(3S)-3-propan-2-ylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(2)7-3-4-8-5-7;/h6-8H,3-5H2,1-2H3;1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXLFEQWPFPEEX-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[3-methoxy-4-(3-methylbutoxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2867515.png)
![1-[4-(Trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B2867516.png)

![5-bromo-2-chloro-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2867519.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(3-methylphenyl)acetamide](/img/structure/B2867520.png)
![2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2867521.png)

![2,4-Difluoro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B2867526.png)

![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)


![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
